Ptilolite

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ptilolite, also known as clinothis compound, is a natural zeolite composed of a microporous arrangement of silica and alumina tetrahedra. It is part of the heulandite group and is one of the most abundant zeolites. This compound is characterized by its high porosity and absorbency, making it a versatile material for various applications. It has a complex formula of (Na, K, Ca)2-3Al3(Al, Si)2Si13O36•12H2O and forms as white, green to reddish tabular monoclinic tectosilicate crystals .

准备方法

Ptilolite can be found naturally in volcanic rocks and sedimentary deposits. synthetic routes have also been developed to produce this compound. The preparation methods include:

Hydrothermal Synthesis: This method involves the reaction of silica and alumina sources in an alkaline medium at elevated temperatures and pressures.

Ion Exchange Method: This method involves the exchange of cations in the natural zeolite with desired cations to modify its properties.

化学反应分析

Chemical Composition and Structural Basis

Ptilolite’s framework consists of alternating SiO₄ and AlO₄ tetrahedra, forming channels occupied by exchangeable cations (e.g., Na⁺, K⁺, Ca²⁺) and water molecules. A representative empirical formula is:

Na K Ca 2−3Al3Si15O36⋅12H2O

Key compositional data from natural this compound samples:

| Component | Green Mtn., Colorado (%) | Mordenite (%) |

|---|---|---|

| SiO₂ | 66.40 | 70.35 |

| Al₂O₃ | 11.17 | 11.90 |

| CaO | 1.94 | 3.87 |

| K₂O | 3.58 | 2.83 |

| Na₂O | 2.27 | 0.77 |

| H₂O | 13.31 | 10.18 |

| (Source: ) |

Ion-Exchange Reactions

This compound undergoes cation exchange due to its negatively charged framework. Alkali and alkaline-earth cations (e.g., Na⁺, K⁺, Ca²⁺) are reversibly substituted:

Na this compound+K+→K this compound+Na+

-

Selectivity : Natural this compound shows high affinity for Cs⁺ and Sr²⁺ in mixed-ion solutions, critical for nuclear waste remediation .

-

Kinetics : Exchange efficiency depends on pH and cation concentration. For example, Cs⁺ uptake reaches equilibrium within 24 hours at pH 7 .

Thermal Dehydration and Phase Transformations

Heating induces dehydration and structural rearrangements:

Dehydration

At 100–250°C, bound water is released, causing contraction of the unit cell:

This compound⋅nH2OΔThis compound+nH2O↑

Polymorphic Inversions

| Phase | d(020) Spacing (Å) | Stability Range |

|---|---|---|

| Natural (A) | 8.95 | <250°C |

| Intermediate (I) | 8.70 | 250–350°C |

| Contracted (B) | 8.28 | >350°C |

| (Source: ) |

Hydrothermal Reactivity

In Na-rich hydrothermal fluids (>100°C), this compound reacts to form analcime:

This compound+Na+→Analcime+SiO2+H2O

Acid Dissolution

This compound reacts with strong acids (e.g., HCl), dissolving Al³⁺ and releasing silicic acid:

Na2Al2Si10O24⋅8H2O+12HCl→2NaCl+2AlCl3+10H4SiO4+4H2O

-

Selective Leaching : Acid treatment (pH < 2) removes framework Al, increasing Si/Al ratio and mesoporosity .

Adsorption and Surface Reactivity

This compound’s channels adsorb organic cations (e.g., serotonin hydrochloride) via electrostatic interactions:

Stability in Aqueous Systems

Solubility studies reveal low dissolution rates in neutral water:

logKsp=−26.5 Na clinothis compound at 25 C

(Source: )

科学研究应用

Introduction to Ptilolite

This compound, a natural zeolite, is a crystalline aluminosilicate mineral known for its unique structure and properties, which include ion exchange capacity, high porosity, and thermal stability. It has garnered attention in various fields such as agriculture, environmental remediation, and medicine due to its ability to adsorb and retain various substances. This article will explore the diverse applications of this compound, supported by comprehensive data tables and case studies.

Agricultural Applications

This compound is widely used in agriculture for enhancing soil quality and promoting plant growth. Its properties allow it to improve fertilizer efficiency and retain essential nutrients.

Key Benefits:

- Nutrient Retention: this compound can retain nitrogen, potassium, calcium, magnesium, and micro-elements, making them available for plant uptake when needed .

- Water Retention: It can hold up to 60% of its weight in water due to its porous structure, providing a moisture reservoir during dry periods .

- Yield Improvement: Studies have shown that applying this compound can increase crop yields significantly. For instance, Torii (1978) reported a 13-38% increase in apple yield with zeolite application .

Table 1: Impact of this compound on Crop Yield

| Crop Type | Application Rate (tons/acre) | Yield Increase (%) |

|---|---|---|

| Apples | 4-8 | 13-38 |

| Cereals | Variable | Up to 20 |

| Vegetables | Variable | Up to 25 |

Environmental Remediation

This compound plays a crucial role in environmental protection through its ability to adsorb heavy metals and other pollutants from water and soil.

Key Applications:

- Heavy Metal Removal: Natural zeolites like this compound are effective in exchanging cations with heavy metals such as lead (Pb), cadmium (Cd), and copper (Cu), thus reducing their bioavailability in contaminated soils .

- Water Filtration: this compound can be used in filtration systems to remove ammonia and other toxic gases from water without harming aquatic life .

Case Study: Heavy Metal Adsorption

A study demonstrated that this compound could effectively reduce lead concentrations in contaminated water samples by over 90% within 24 hours of exposure .

Medical Applications

This compound has been explored for various medical applications due to its biocompatibility and ion-exchange properties.

Medical Uses:

- Gastrointestinal Health: It has been used to alleviate discomfort from gastrointestinal issues such as heartburn and gastritis by stabilizing gut flora and reducing toxins .

- Drug Delivery Systems: Modified this compound has shown promise in drug research for delivering anti-inflammatory medications effectively through its adsorption capabilities .

Table 2: Medical Applications of this compound

| Application | Mechanism of Action |

|---|---|

| Gastrointestinal Relief | Adsorption of toxins |

| Drug Delivery | Controlled release of medications |

| Heavy Metal Detoxification | Ion exchange with toxic metals |

Industrial Applications

This compound is also utilized in various industrial processes due to its catalytic properties.

Industrial Uses:

作用机制

The mechanism of action of ptilolite involves its ability to adsorb and exchange ions and molecules. The large surface area and porosity of this compound allow it to adsorb various molecules, while its ion exchange capacity allows it to exchange cations with other cations in solution. This makes this compound effective in applications such as water purification, catalysis, and drug delivery .

相似化合物的比较

Ptilolite is similar to other zeolites, such as heulandite, mordenite, and chabazite. it has unique properties that make it stand out:

Higher Si/Al Ratio: This compound has a higher silicon-to-aluminum ratio compared to other zeolites, which makes it more stable under high temperatures and acidic conditions.

Higher Porosity and Absorbency: This compound has a higher porosity and absorbency compared to other zeolites, making it more effective in applications such as adsorption and catalysis.

Versatility: This compound is more versatile than other zeolites, with applications ranging from environmental catalysis to medicine.

Similar compounds include heulandite, mordenite, and chabazite .

生物活性

Clinoptilolite, a naturally occurring zeolite, has garnered attention for its diverse biological activities, particularly in medical and environmental applications. This article explores the biological activity of clinothis compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic uses based on recent research findings.

Overview of Clinothis compound

Clinothis compound is characterized by its unique porous structure and ion-exchange capabilities, making it a valuable material in various fields, including medicine, agriculture, and environmental science. Its ability to adsorb toxins and heavy metals has led to investigations into its biological effects.

Cytotoxicity Studies

Recent studies have demonstrated that clinothis compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes key findings from research on the cytotoxicity of clinothis compound:

In a study by Castro-Smirnov et al., it was observed that natural clinothis compound reduced cell proliferation in a dose-dependent manner across multiple cancer cell lines, including cervical carcinoma and mammary carcinoma cells. The mechanism behind this cytotoxicity may involve the flocculation of clay colloids at higher concentrations, affecting cellular interactions and viability .

Antimicrobial Properties

Clinothis compound also exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various pathogenic bacteria and fungi, making it a potential candidate for use in medical applications such as wound healing and infection control. Key findings include:

- Antibacterial Activity: Clinothis compound has shown efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The material's ion-exchange capacity allows it to release cations that can disrupt bacterial cell membranes .

- Fungal Inhibition: Studies have reported that clinothis compound can inhibit the growth of certain fungi, suggesting its potential use in agricultural settings to protect crops from fungal infections .

Therapeutic Applications

The therapeutic applications of clinothis compound are expanding due to its biocompatibility and ability to adsorb toxins. Some notable applications include:

- Heavy Metal Removal: Clinothis compound has been used effectively to remove heavy metals from contaminated water sources. For example, a study demonstrated its capacity to reduce zinc and copper concentrations significantly through ion exchange processes .

- Supplementation in Animal Feed: Clinothis compound is being explored as a feed additive in livestock to improve gut health and enhance nutrient absorption. Its adsorption properties can help mitigate the effects of mycotoxins in animal feed .

Case Studies

Several case studies highlight the practical applications of clinothis compound:

- Water Treatment: A pilot study evaluated clinothis compound's effectiveness in removing heavy metals from roof runoff. Results showed up to 98% reduction in copper levels, demonstrating its utility in urban water management systems .

- Agricultural Use: Research on clinothis compound as a soil amendment indicated improved plant growth and yield due to enhanced nutrient availability and reduced soil toxicity from heavy metals .

属性

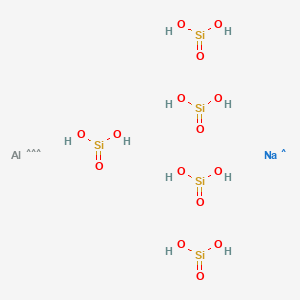

InChI |

InChI=1S/Al.Na.5H2O3Si/c;;5*1-4(2)3/h;;5*1-2H |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKJAAPVONZTMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.[Na].[Al] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH10NaO15Si5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12445-20-4 |

Source

|

| Record name | Mordenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012445204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。